molecular formula C19H13BrN2OS B2851632 (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476670-11-8

(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2851632
M. Wt: 397.29
InChI Key: YOKDOXSEXUTDHT-GDNBJRDFSA-N
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Description

(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a chemical compound with potential applications in scientific research. It is a member of the acrylonitrile family of compounds and has been the subject of several studies due to its unique properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the reaction of 2-bromobenzaldehyde with 4-methoxyphenylacetic acid to form 2-(2-bromo-phenyl)-3-(4-methoxyphenyl)acrylic acid. This intermediate is then reacted with thioamide to form (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile.

Starting Materials
2-bromobenzaldehyde, 4-methoxyphenylacetic acid, thioamide

Reaction
Step 1: React 2-bromobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst to form 2-(2-bromo-phenyl)-3-(4-methoxyphenyl)acrylic acid., Step 2: React 2-(2-bromo-phenyl)-3-(4-methoxyphenyl)acrylic acid with thioamide in the presence of a suitable base to form (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile.

Mechanism Of Action

The mechanism of action of (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the inhibition of protein kinase CK2. This inhibition leads to the activation of the JNK signaling pathway, which is involved in the induction of apoptosis. The compound has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a role in the regulation of cell survival and proliferation.

Biochemical And Physiological Effects

Studies have shown that (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has a selective effect on cancer cells, inducing apoptosis while leaving normal cells unaffected. It has been shown to have anti-proliferative effects on several cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile in lab experiments is its selective targeting of cancer cells, making it a potential anti-cancer agent. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile. One area of interest is the development of more efficient synthesis methods and modifications to improve the compound's solubility and stability. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects. Other potential future directions include exploring the compound's potential as a therapeutic agent for other diseases and investigating its use in combination with other anti-cancer drugs.

Scientific Research Applications

(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has potential applications in scientific research due to its ability to selectively target certain biological processes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. This inhibition has been linked to the induction of apoptosis in cancer cells, making (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile a potential anti-cancer agent.

properties

IUPAC Name

(Z)-3-(2-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2OS/c1-23-16-8-6-13(7-9-16)18-12-24-19(22-18)15(11-21)10-14-4-2-3-5-17(14)20/h2-10,12H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDOXSEXUTDHT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

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